molecular formula C13H16N4 B1150247 4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine

4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine

Cat. No.: B1150247
M. Wt: 228.29 g/mol
InChI Key: VXNHTGWDWVCFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETP 45835 dihydrochloride is a chemical compound known for its role as an inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). These kinases are involved in the regulation of protein synthesis and are implicated in various cellular processes, including cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETP 45835 dihydrochloride involves the formation of a pyrazolyl-pyridine structure. The key steps include the reaction of 4-piperidinyl-1H-pyrazole with pyridine derivatives under controlled conditions. The reaction typically requires the use of solvents like water and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of ETP 45835 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions

ETP 45835 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving ETP 45835 dihydrochloride include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of ETP 45835 dihydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Mechanism of Action

ETP 45835 dihydrochloride exerts its effects by selectively inhibiting Mnk1 and Mnk2 kinases. These kinases are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis. By inhibiting Mnk1 and Mnk2, ETP 45835 dihydrochloride reduces the phosphorylation of eIF4E, thereby affecting protein synthesis and cellular processes such as growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETP 45835 dihydrochloride is unique due to its high selectivity for Mnk1 and Mnk2 kinases and its ability to inhibit these kinases at nanomolar concentrations. This selectivity makes it a valuable tool for studying the role of Mnk kinases in various cellular processes and for developing potential therapeutic agents .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17)

InChI Key

VXNHTGWDWVCFSI-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3

Synonyms

4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.